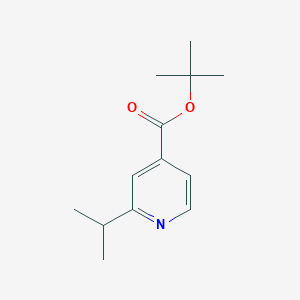

tert-Butyl 2-isopropylisonicotinate

Description

tert-Butyl 2-isopropylisonicotinate is an ester derivative of isonicotinic acid, featuring a tert-butyl group and an isopropyl substituent on the pyridine ring. Safety protocols for handling likely align with those of structurally related tert-butyl compounds, emphasizing flammability and respiratory hazards .

Properties

Molecular Formula |

C13H19NO2 |

|---|---|

Molecular Weight |

221.29 g/mol |

IUPAC Name |

tert-butyl 2-propan-2-ylpyridine-4-carboxylate |

InChI |

InChI=1S/C13H19NO2/c1-9(2)11-8-10(6-7-14-11)12(15)16-13(3,4)5/h6-9H,1-5H3 |

InChI Key |

PPGYPUPXPACSBP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-isopropylisonicotinate typically involves the esterification of isonicotinic acid with tert-butyl alcohol and isopropyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or boron trifluoride etherate. The reaction conditions usually include refluxing the reactants in an appropriate solvent like dichloromethane or toluene for several hours to achieve the desired esterification .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of heterogeneous catalysts can enhance the efficiency and yield of the esterification process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-isopropylisonicotinate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether under reflux.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Alcohols.

Substitution: Various esters or amides depending on the nucleophile used

Scientific Research Applications

tert-Butyl 2-isopropylisonicotinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of ester hydrolysis and enzyme-catalyzed reactions.

Industry: Used in the production of specialty chemicals and as a reagent in organic synthesis

Mechanism of Action

The mechanism of action of tert-Butyl 2-isopropylisonicotinate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of isonicotinic acid and the corresponding alcohol. The molecular pathways involved include the activation of esterases and subsequent metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 2-isopropylisonicotinate with structurally or functionally related compounds, leveraging data from analogs in the provided evidence:

Structural Analogues

tert-Butyl Alcohol (t-BuOH) CAS No.: 75-65-0 Key Properties:

- Boiling point: 82.4°C; Flash point: 11°C (high flammability) .

- Soluble in water (0.78 specific gravity) but reacts with oxidizers, acids, and metals .

- Acute hazards include irritation, dizziness, and central nervous system depression; chronic exposure risks include liver/kidney damage .

- Divergence : Unlike the ester derivative, t-BuOH is a smaller, volatile alcohol with higher acute toxicity and flammability.

tert-Butyl α-hydroxyisobutyrate CAS No.: 36293-63-7 Key Properties:

- Molecular formula: C₈H₁₆O₃; higher molecular weight (160.21 g/mol) reduces volatility compared to t-BuOH .

- Safety protocols emphasize skin/eye protection and medical consultation upon exposure, suggesting moderate irritancy .

- Divergence : As an ester, it likely exhibits lower acute toxicity but similar handling requirements to t-BuOH due to shared tert-butyl functionality.

2-(tert-Butyl)isonicotinic Acid CAS No.: 191535-55-4 (similarity score: 0.89 to target compound) . Key Properties:

- Structural similarity includes the tert-butyl group and pyridine core.

Functional Analogues

Isonicotinic Acid Derivatives

- Examples : Ethyl isonicotinate, methyl isonicotinate.

- Key Properties :

- Esters generally have lower water solubility and higher lipid solubility than carboxylic acids, influencing bioavailability.

- Pyridine ring substituents (e.g., isopropyl) may enhance steric hindrance, affecting reactivity in coupling reactions.

tert-Butyl Esters in Pharmaceuticals

- Examples : tert-Butyl acetate, tert-butyl acrylate.

- Key Properties :

- tert-Butyl esters are often used as protecting groups for carboxylic acids due to their stability under basic conditions.

- Higher molecular weights reduce volatility, lowering flammability risks compared to t-BuOH .

Data Tables

Table 1: Physicochemical Properties

| Compound | CAS No. | Molecular Weight (g/mol) | Boiling Point (°C) | Flash Point (°C) | Water Solubility |

|---|---|---|---|---|---|

| tert-Butyl Alcohol | 75-65-0 | 74.1 | 82.4 | 11 | High |

| tert-Butyl α-hydroxyisobutyrate | 36293-63-7 | 160.21 | N/A | N/A | Moderate |

| 2-(tert-Butyl)isonicotinic Acid | 191535-55-4 | ~179.2 (estimated) | N/A | N/A | Low |

Table 2: Hazard Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.